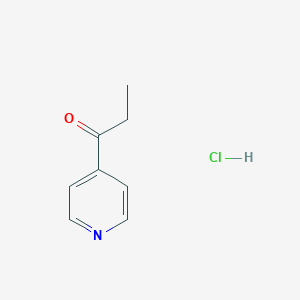

1-Pyridin-4-ylpropan-1-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

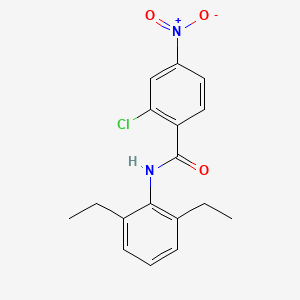

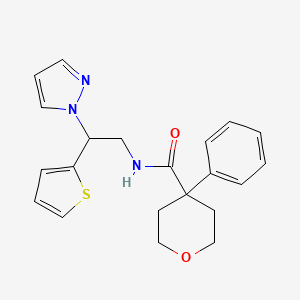

1-Pyridin-4-ylpropan-1-one hydrochloride, also known as 1-Propanone, 1-(4-pyridinyl)-, hydrochloride (1:1), is a chemical compound with the molecular formula C8H9NO.ClH and a molecular weight of 171.62 .

Molecular Structure Analysis

The molecular structure of 1-Pyridin-4-ylpropan-1-one hydrochloride consists of a pyridine ring attached to a propanone group. The hydrochloride indicates the presence of a chloride ion, which forms a salt with the compound .Physical And Chemical Properties Analysis

The melting point of 1-Pyridin-4-ylpropan-1-one hydrochloride is reported to be between 159-160 °C .Aplicaciones Científicas De Investigación

Facile Synthesis and Potential Biological Applications

Researchers have developed an effective synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, starting from 1H-indole. This synthesis involves the use of 4-(1-pyrrolidino)pyridine for the removal of the chloroacetyl moiety, showcasing the utility of pyridine derivatives in synthetic chemistry. The synthesized compound is suggested to possess potential biological interest due to its aldose reductase inhibitory potential, highlighting its relevance in medicinal chemistry (Demopoulos, Nicolaou, & Zika, 2003).

Corrosion Inhibition

A study on the inhibition effect of urea-derived Mannich bases on a mild steel surface in HCl solution demonstrated the synthesis and characterization of novel Mannich bases, including compounds related to pyridine derivatives. These compounds were found to effectively inhibit corrosion, with their efficiency increasing with concentration. This research not only underscores the practical applications of pyridine derivatives in industrial corrosion protection but also contributes to our understanding of the relationship between molecular structure and inhibition efficiency (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

Luminescent Probes

In the field of materials science, heterometallic coordination polymers containing 1D channels synthesized under hydrothermal conditions were found to significantly increase emission intensities upon the addition of Zn2+. This property suggests the application of such polymers, which include pyridine derivatives, as luminescent probes for metal ions, offering a novel approach to sensing and detection technologies (Zhao et al., 2004).

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study provides insight into the reaction mechanism, highlighting the versatility of pyridine derivatives in catalytic processes. The ability to regenerate the catalyst underscores the potential for sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

Propiedades

IUPAC Name |

1-pyridin-4-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORITXTWPHOJZCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2557488.png)

![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)

![Methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2557498.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide](/img/structure/B2557506.png)

![[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride](/img/structure/B2557508.png)